

Physicochemical properties of H acid dye intermediate

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Compound of Interest

Compound Name:	4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
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An In-Depth Technical Guide to the Physicochemical Properties of H Acid

Authored by a Senior Application Scientist Abstract

H acid (8-amino-1-naphthol-3,6-disulfonic acid) is a cornerstone intermediate in the synthesis of azo dyes, enabling the creation of a wide spectrum of colors for various applications, particularly in the textile industry.^[1] Its utility is deeply rooted in its unique molecular structure, which imparts a versatile set of physicochemical properties. This guide provides a comprehensive examination of these properties, including molecular identity, solubility, thermal stability, acid-base characteristics, and spectral behavior. We will explore the causality behind its pH-dependent reactivity and provide field-proven, self-validating experimental protocols for the characterization of this vital compound.

Molecular Identity and Structure

H acid, with the CAS number 90-20-0, is a naphthalenic compound substituted with amino, hydroxyl, and sulfonic acid functional groups.^[2] These groups are the primary determinants of its chemical behavior and dyeing capabilities.

The fundamental structural and identifying properties are summarized below.

Property	Value	Source
IUPAC Name	4-amino-5-hydroxynaphthalene-2,7-disulfonic acid	[2]
Common Names	H acid, 1-Amino-8-naphthol-3,6-disulfonic acid	[2] [3] [4]
CAS Number	90-20-0	[1] [2]
Molecular Formula	$C_{10}H_9NO_7S_2$	[2] [4]
Molecular Weight	319.31 g/mol	[2] [5]
Appearance	Gray powder or white crystals	[4] [5]

The spatial arrangement of the functional groups on the naphthalene core is critical. The proximity of the amino and hydroxyl groups, combined with the electron-withdrawing nature of the sulfonic acid groups, creates a molecule with distinct reactive sites whose accessibility is governed by pH.

Caption: Chemical structure of H acid.

Solubility Profile

The solubility of H acid is dominated by the presence of two highly polar sulfonic acid groups, which confer significant aqueous solubility, especially in its salt form.

Aqueous and Solvent Solubility

The solubility behavior is a critical parameter for its application in aqueous dyeing baths.

Solvent	Solubility	Remarks	Source
Cold Water	Slightly Soluble	Solubility increases significantly with temperature.	[4][5]
Hot Water	Readily Soluble	Forms a clear solution, ideal for stock solutions.	[4]
Alkaline Solutions	Soluble	The acidic protons of the sulfonic and hydroxyl groups are removed, forming highly soluble salts.	[5]
Alcohol (Ethanol)	Slightly Soluble	Generally poor solubility in less polar organic solvents.	[5][6]
Ether	Slightly Soluble	Insoluble in non-polar organic solvents.	[5]

The monosodium salt of H acid is described as a gray powder that is slightly soluble in cold water.[4] The disodium salt, however, is very soluble in water.[4] This highlights the importance of pH in controlling the dissolution of H acid for industrial preparations.

Thermal Properties

H acid exhibits high thermal stability, a necessary trait for dye intermediates that may be subjected to elevated temperatures during synthesis and application processes.

- Melting Point: Decomposes at temperatures above 300°C.[4]
- Thermal Stability: Generally considered to have good thermal stability under normal handling and storage conditions.[3] Overheating should be avoided to prevent thermal decomposition. [7]

The absence of a distinct melting point is characteristic of complex organic salts that decompose before melting. This high decomposition temperature indicates strong intermolecular forces within the crystal lattice.

Acid-Base Properties and pKa Values

The reactivity of H acid is fundamentally controlled by the protonation state of its amino and hydroxyl groups, which is, in turn, dictated by the pH of the solution. The molecule possesses multiple ionizable centers: two strongly acidic sulfonic acid groups, a weakly basic amino group, and a weakly acidic hydroxyl group.

While direct experimental pKa values for H acid are not readily available in the cited literature, we can estimate them based on analogous structures to understand its behavior.

- **Sulfonic Acid Groups (-SO₃H):** These are strong acids with estimated pKa values well below 0. They will be fully deprotonated (as -SO₃⁻) in all but the most extremely acidic conditions. [8][9]
- **Anilinium Ion (-NH₃⁺):** The conjugate acid of the amino group. The pKa for anilinium ions is typically around 4.6.[8] This means that below pH ~4, the amino group will be predominantly protonated (-NH₃⁺), and above this pH, it will be in its neutral form (-NH₂).
- **Phenolic Group (-OH):** The hydroxyl group on the naphthalene ring is a weak acid, similar to phenol (pKa ~9.9).[8] It will be protonated at neutral and acidic pH and will deprotonate to form a phenoxide ion (-O⁻) under alkaline conditions (pH > 10).

This pH-dependent ionization is the causal factor behind its selective coupling reactivity.

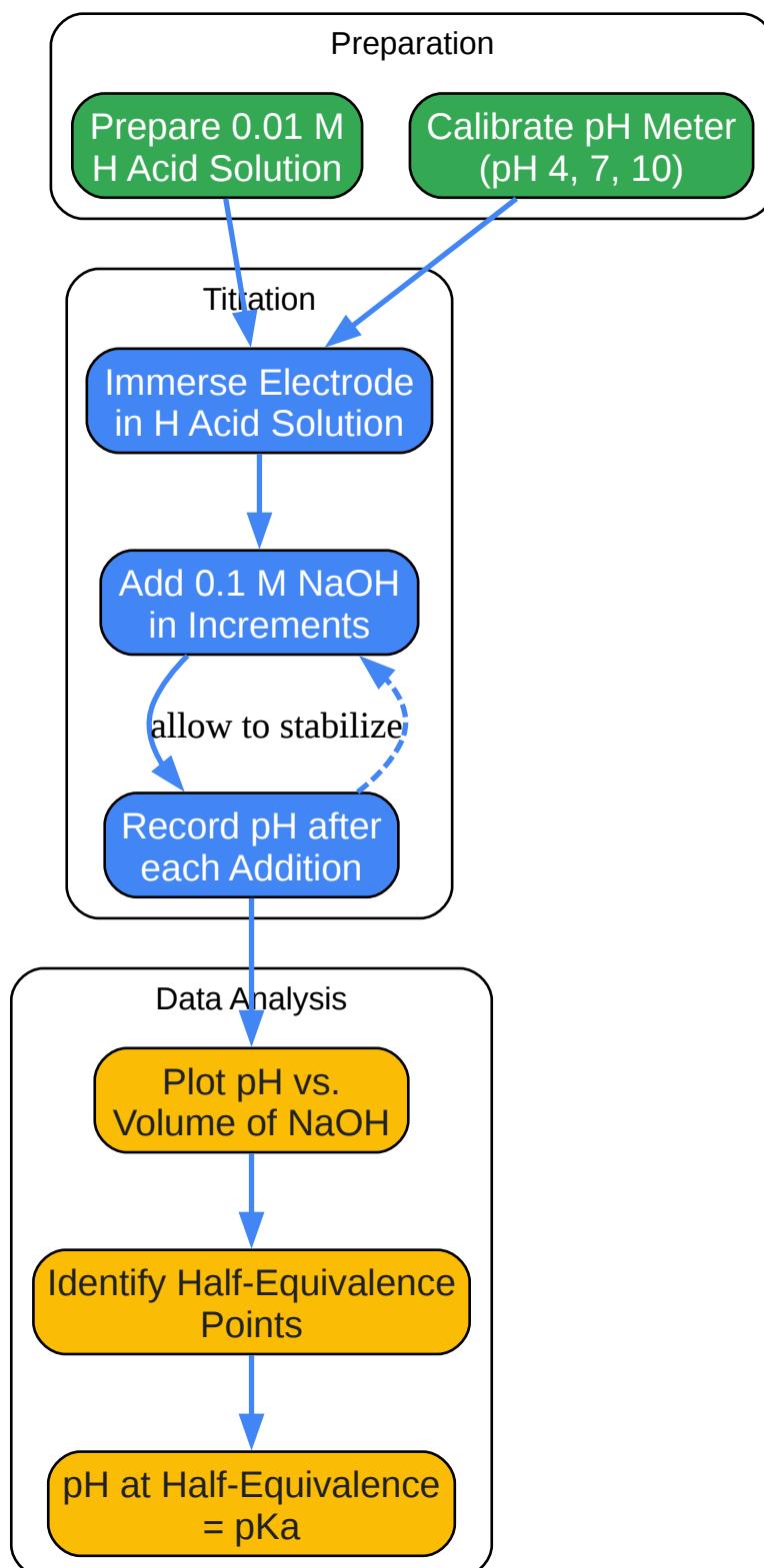
Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating method to experimentally determine the pKa values of the amino and hydroxyl groups.

Principle: A solution of H acid is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The points of half-equivalence on the resulting titration curve correspond to the pKa values of the ionizable groups.

Methodology:

- Preparation: Prepare a 0.01 M solution of H acid in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
- Titration Setup: Place 50 mL of the H acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.
- Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
- Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
- Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show inflection points corresponding to the equivalence points. The pKa values are determined from the pH at the half-equivalence points. The first shallow equivalence point relates to the amino group's conjugate acid, while the second, at a higher pH, relates to the hydroxyl group.

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Caption: Workflow for pKa determination via potentiometric titration.

Spectral Properties

UV-Visible spectroscopy is a powerful tool for characterizing H acid and monitoring its reactions. The absorption spectrum of H acid is sensitive to the pH of the solution, a direct consequence of the protonation states of its functional groups.

pH Condition	Maximum Absorption (λ_{max})	Source
pH 2.03	339 nm	[10]
Not specified	338.8 nm, 239 nm, 220 nm	[11]

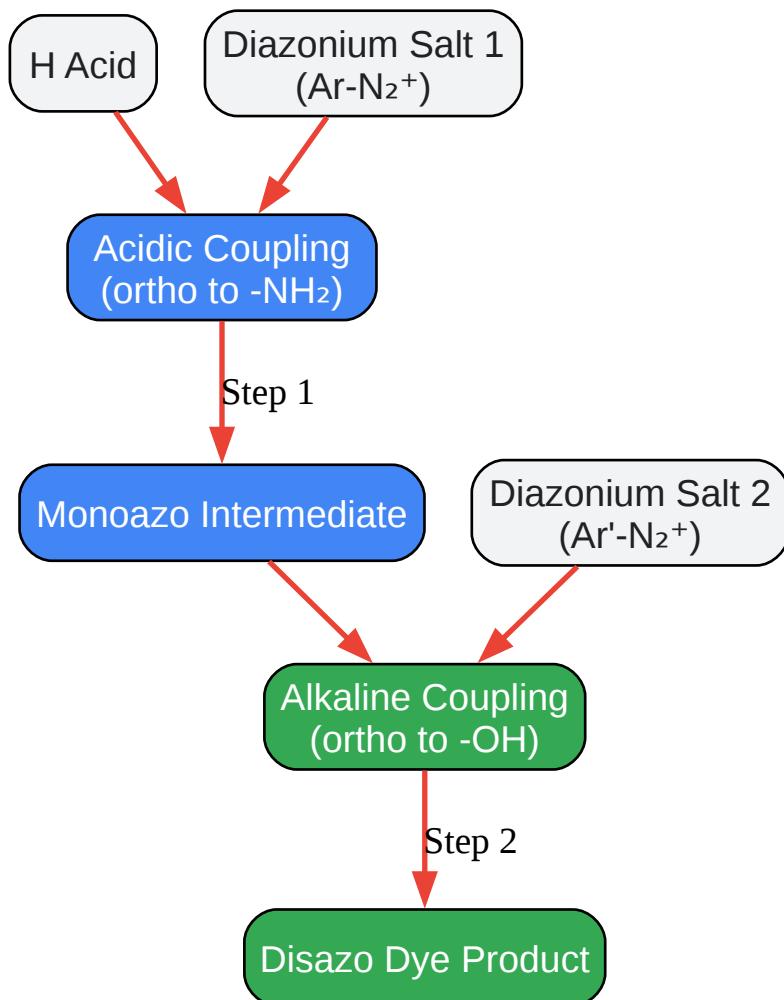
The shift in λ_{max} with pH is a key indicator of structural changes. For instance, the deprotonation of the hydroxyl group under alkaline conditions creates a phenoxide ion, which alters the electronic structure of the chromophore and shifts the absorption to a longer wavelength (a bathochromic shift).

Reactivity: The Basis of Dye Synthesis

The paramount chemical property of H acid is its ability to act as a coupling component in azo dye synthesis. Crucially, it can couple with two different diazonium salts in a stepwise manner, governed by pH.[\[1\]](#)[\[12\]](#)

- Acidic Conditions (pH < 7): Under acidic conditions, the amino group (-NH₂) is the more powerful activating group. Coupling with a diazonium salt occurs at the position ortho to the amino group.[\[4\]](#)
- Alkaline Conditions (pH > 7): Under alkaline conditions, the hydroxyl group deprotonates to form a highly activating phenoxide group (-O⁻). Coupling then occurs at the position ortho to the hydroxyl group.[\[4\]](#)[\[12\]](#)

This dual-reactivity allows for the synthesis of complex disazo dyes, where one diazonium salt is coupled under acidic conditions, followed by a second, different diazonium salt coupled under alkaline conditions.[\[12\]](#)



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Caption: pH-dependent stepwise coupling of H acid in disazo dye synthesis.

Conclusion

The physicochemical properties of H acid are intrinsically linked to its molecular structure. Its aqueous solubility, high thermal stability, and, most importantly, its pH-dependent spectral properties and reactivity make it an exceptionally versatile and indispensable intermediate in the dye manufacturing industry. A thorough understanding of these properties, grounded in robust analytical protocols, is essential for researchers and development professionals to optimize synthesis, ensure product consistency, and drive innovation in color chemistry.

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